2-Acetylnaphthalene
Overview
Description
It is a naphthyl ketone, where a naphthalene ring is substituted at position 2 by an acetyl group . This compound is a white to pale yellow crystalline solid and is used in various chemical and industrial applications.
Scientific Research Applications
2-Acetylnaphthalene has several applications in scientific research:
Mechanism of Action
Target of Action
2-Acetylnaphthalene, also known as 2-Acetonaphthone, is a naphthyl ketone It’s known that naphthalene derivatives have a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Mode of Action
It has been found that acetylnaphthalene derivatives can be prepared by the mannich reaction with different secondary amine compounds and formaldehyde . This suggests that the acetyl group of this compound could potentially interact with amine groups in biological targets.
Biochemical Pathways
Naphthalene derivatives are known to interact with a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
It has been suggested that acetylnaphthalene and its derivatives may have anticonvulsant activity . This implies that the compound could potentially affect neuronal activity.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound undergoes efficient photoreduction in the presence of tri-n-butylstannane as a hydrogen donor . This suggests that light exposure could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in several biochemical reactions
Cellular Effects
It is known that this compound can influence cell function
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with certain enzymes or cofactors
Transport and Distribution
It is known that this compound interacts with certain transporters or binding proteins
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetylnaphthalene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:
C10H8+CH3COClAlCl3C12H10O+HCl
Another method involves the acylation of 2-methylnaphthalene using acetic anhydride and a catalyst like phosphoric acid .
Industrial Production Methods
Industrial production of this compound typically follows the Friedel-Crafts acylation route due to its efficiency and scalability. The reaction is carried out in large reactors where naphthalene and acetyl chloride are mixed with aluminum chloride under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-naphthoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride yields 2-ethylnaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: 2-Naphthoic acid.
Reduction: 2-Ethylnaphthalene.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Comparison with Similar Compounds
2-Acetylnaphthalene can be compared with other naphthalene derivatives such as:
1-Acetylnaphthalene: Similar in structure but with the acetyl group at position 1. It has different reactivity and applications.
2-Naphthol: A hydroxyl derivative of naphthalene, used in the synthesis of dyes and antioxidants.
2-Naphthoic acid: An oxidation product of this compound, used in the manufacture of dyes and pigments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other naphthalene derivatives.
Properties
IUPAC Name |
1-naphthalen-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYZAUNJMRRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041389 | |
Record name | 2'-Acetonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour | |
Record name | Ethanone, 1-(2-naphthalenyl)- | |
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Record name | 2-Acetylnaphthalene | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
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Solubility |
0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-08-3, 1333-52-4 | |
Record name | 2-Acetylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-08-3 | |
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Record name | 2-Acetylnaphthalene | |
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Record name | Acetonaphthone (mixed isomers) | |
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Record name | 2-Acetylnaphthalene | |
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Record name | Ethanone, 1-(2-naphthalenyl)- | |
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Record name | 2'-Acetonaphthone | |
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Record name | 2'-acetonaphthone | |
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Record name | 1-(naphthyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-ACETONAPHTHONE | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
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Melting Point |
56 °C | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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